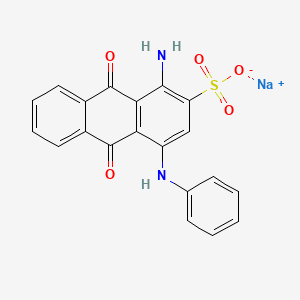

Acid Blue 25

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Acid Blue 25, also known as anionic acid dye, is primarily targeted towards various materials such as wool, silk, mixed fabric, leather, paper, cellulose, and PC blends . It is extensively used in the textile industry for dyeing and printing these materials .

Mode of Action

The mode of action of this compound is based on its structure and chemical properties. It is an anthraquinone structure , which allows it to interact with its targets. The dye is water-soluble and anionic, which means it carries a negative charge . This property allows it to bind to the positively charged sites on the material, leading to the coloration of the material .

Biochemical Pathways

It’s known that the dye is used for adsorption research

Pharmacokinetics

It’s known that the dye is poorly soluble in water but soluble in solvents such as acetone and ethanol . This suggests that the dye’s bioavailability may be influenced by the solvent used.

Result of Action

The primary result of this compound’s action is the coloration of the target material. The dye imparts a dark blue hue to the materials it interacts with . This coloration is the result of the dye binding to the material and remaining stable under various conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dye’s solubility can be affected by the pH and temperature of the environment . Furthermore, the dye’s stability and efficacy can be influenced by the presence of other chemicals or substances in the environment.

Analyse Biochimique

Biochemical Properties

Acid Blue 25 plays a significant role in biochemical reactions, particularly in adsorption processes. It interacts with various biomolecules, including enzymes and proteins, through electrostatic and hydrogen bonding interactions. These interactions are crucial for the dye’s adsorption onto different substrates, such as agricultural wastes and synthetic adsorbents . The dye’s structure allows it to form stable complexes with proteins, which can be utilized in various biochemical assays and research applications.

Cellular Effects

This compound influences cellular processes by interacting with cell membranes and intracellular components. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The dye can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, this compound can disrupt cellular metabolism by interfering with mitochondrial function and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular function and metabolic processes, highlighting the dye’s potential as a biochemical tool for studying enzyme activity and gene regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The dye is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. In vitro and in vivo studies have shown that prolonged exposure to the dye can result in oxidative damage and changes in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye may have minimal impact on cellular function, while higher doses can induce toxic effects. Studies have shown that high doses of this compound can cause oxidative stress, inflammation, and tissue damage in animal models . These findings highlight the importance of dosage considerations when using this compound in research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its degradation and detoxification. The dye interacts with enzymes such as cytochrome P450, which play a role in its metabolism and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells and tissues exposed to this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The dye can be actively transported across cell membranes and accumulate in certain cellular compartments . This localization can influence its activity and function, as well as its potential toxicity. Understanding the transport mechanisms of this compound is crucial for optimizing its use in various applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The dye can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . This localization is essential for its role in biochemical assays and research, as it allows for precise manipulation of cellular processes and functions.

Méthodes De Préparation

Voies synthétiques et conditions de réaction: Le Bleu acide 25 est synthétisé par une série de réactions chimiques impliquant des dérivés de l'anthraquinone. La principale voie synthétique implique la sulfonation de l'anthraquinone suivie d'une amination et d'une substitution par l'aniline. Les conditions de réaction comprennent généralement l'utilisation d'acide sulfurique pour la sulfonation et d'ammoniac pour l'amination .

Méthodes de production industrielle: Dans les milieux industriels, la production du Bleu acide 25 implique des processus de sulfonation et d'amination à grande échelle. La réaction est effectuée dans des réacteurs où l'anthraquinone est traitée avec de l'acide sulfurique pour introduire des groupes d'acide sulfonique. Ceci est suivi par l'addition d'ammoniac et d'aniline sous des conditions contrôlées de température et de pression pour compléter la synthèse .

Analyse Des Réactions Chimiques

Types de réactions: Le Bleu acide 25 subit diverses réactions chimiques, notamment :

Oxydation: Le colorant peut être oxydé à l'aide de puissants agents oxydants, conduisant à la dégradation de la structure de l'anthraquinone.

Réduction: Les réactions de réduction peuvent convertir le colorant en sa forme leuco, qui est incolore.

Substitution: Le groupe acide sulfonique peut être substitué par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courants :

Oxydation: Peroxyde d'hydrogène ou permanganate de potassium en conditions acides.

Réduction: Dithionite de sodium ou poudre de zinc en conditions alcalines.

Substitution: Divers nucléophiles en présence de catalyseurs.

Principaux produits formés :

Oxydation: Dérivés d'anthraquinone dégradés.

Réduction: Forme leuco du Bleu acide 25.

Substitution: Dérivés avec différents groupes fonctionnels remplaçant le groupe acide sulfonique.

Applications de recherche scientifique

Le Bleu acide 25 a une large gamme d'applications de recherche scientifique :

Biologie: Employé dans les techniques de coloration pour visualiser les tissus et les cellules biologiques.

Médecine: Envisagé pour son utilisation potentielle dans les systèmes de délivrance de médicaments et comme colorant diagnostique.

Industrie: Utilisé dans l'industrie textile pour la teinture des tissus et dans l'industrie papetière pour la coloration des produits en papier

Mécanisme d'action

Le mécanisme d'action du Bleu acide 25 implique son interaction avec divers substrats par le biais d'interactions électrostatiques et de liaisons hydrogène. Les molécules de colorant se lient aux surfaces du substrat, ce qui conduit à l'effet de coloration ou de coloration souhaité. Dans la dégradation photocatalytique, le colorant subit une dégradation oxydative lorsqu'il est exposé à la lumière en présence d'un photocatalyseur .

Applications De Recherche Scientifique

Acid Blue 25 has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying adsorption and photocatalytic degradation processes.

Biology: Employed in staining techniques for visualizing biological tissues and cells.

Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic dye.

Industry: Utilized in the textile industry for dyeing fabrics and in the paper industry for coloring paper products

Comparaison Avec Des Composés Similaires

Composés similaires :

Bleu acide 7: Un autre colorant anthraquinonique avec des applications similaires mais une teinte différente.

Bleu acide 9: Connu pour son utilisation dans la coloration alimentaire et a une structure moléculaire différente.

Bleu acide 62: Utilisé dans la teinture textile avec une nuance de bleu différente

Unicité du Bleu acide 25: Le Bleu acide 25 est unique en raison de sa teinte spécifique, de ses propriétés de solubilité et de son utilisation extensive dans diverses industries. Sa capacité à subir de multiples réactions chimiques et ses applications dans la recherche scientifique en font un composé polyvalent .

Propriétés

Numéro CAS |

6408-78-2 |

|---|---|

Formule moléculaire |

C20H14N2NaO5S |

Poids moléculaire |

417.4 g/mol |

Nom IUPAC |

sodium;1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C20H14N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,25,26,27); |

Clé InChI |

IRVZVNPQWPCDAN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

6408-78-2 |

Pictogrammes |

Irritant |

Synonymes |

1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-2-anthracenesulfonic acid AB25 dye Acid Blue 25 C.I. 62055 |

Origine du produit |

United States |

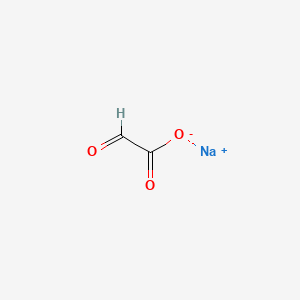

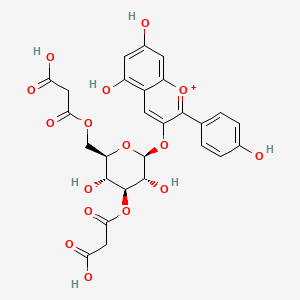

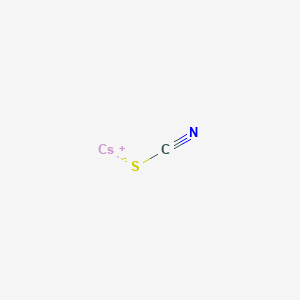

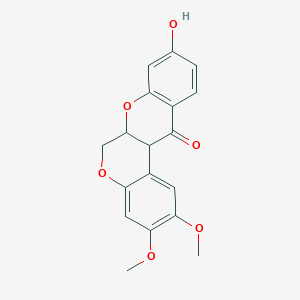

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

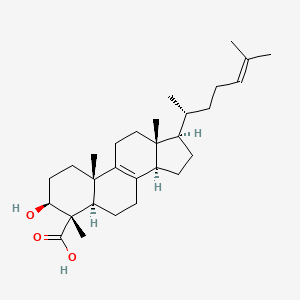

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,10S,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260159.png)

![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)

![(3S,6S,9R,12S,14R,15S,16S,17Z,19Z,22S,25R)-22-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-16-hydroxy-3-[(3-hydroxyphenyl)methyl]-12-methoxy-12,15-dimethyl-6-propan-2-yl-13,23-dioxa-1,4,7,29-tetrazatricyclo[23.3.1.09,14]nonacosa-17,19-diene-2,5,8,24-tetrone](/img/structure/B1260165.png)